8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C14H23N3O4 and a molecular weight of 297.35 g/mol . It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps of organic reactions. One common method includes the reaction of tert-butyl 1-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents, catalysts, and specific temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use this compound to study biological pathways and interactions.
Industry: This compound is used in the production of various chemical products
Mechanism of Action
The mechanism of action of 8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. It can act as an agonist or antagonist to certain receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds such as:
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound has a benzyl group instead of an ethyl group, which can influence its reactivity and applications.
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These derivatives share a similar core structure but have different substituents that can alter their properties and uses. The uniqueness of this compound lies in its specific structure and the presence of the Boc (tert-butoxycarbonyl) protecting group, which can be useful in various synthetic applications.
Properties
IUPAC Name |
tert-butyl 1-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-5-17-11(19)15-10(18)14(17)6-8-16(9-7-14)12(20)21-13(2,3)4/h5-9H2,1-4H3,(H,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLKMLLJRYTHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)NC(=O)C12CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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